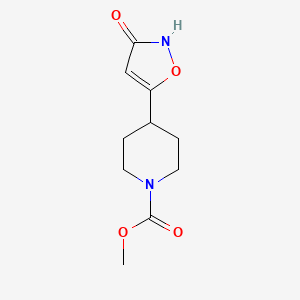

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Description

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS: 439944-71-5) is a heterocyclic compound featuring a piperidine ring substituted with a methyl ester group at position 1 and a 3-hydroxyisoxazole moiety at position 2. This structure combines a saturated six-membered amine ring with an aromatic isoxazole system, making it a versatile scaffold in medicinal chemistry and materials science. The hydroxyisoxazole group contributes to hydrogen-bonding interactions, which influence its crystallinity and molecular recognition properties . The compound is commercially available through suppliers like BLD Pharm Ltd. and Combi-Blocks, typically with purities ≥95% .

Properties

IUPAC Name |

methyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-10(14)12-4-2-7(3-5-12)8-6-9(13)11-16-8/h6-7H,2-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNZNGBLKDLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)C2=CC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isoxazole compounds under specific conditions. One common method includes the esterification of 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often used to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the isoxazole ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The piperidine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate serves as a scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against various targets. The isoxazole moiety is particularly notable for its ability to interact with enzymes and receptors, potentially leading to the inhibition or modulation of their activity.

Biological Studies

The compound is utilized in biological studies to investigate its interactions with specific molecular targets. For instance, research has indicated that derivatives of this compound can exhibit varying affinities for GABA receptors, which are critical in neurotransmission and are implicated in numerous neurological disorders . The exploration of these interactions helps elucidate the mechanisms underlying drug action and provides insights into the design of more effective therapeutic agents.

Chemical Biology

In chemical biology, this compound acts as a probe to study biological pathways and mechanisms. Its ability to modulate enzyme activity makes it a valuable tool for understanding complex biochemical processes.

Industrial Applications

The compound is also significant in industrial chemistry as an intermediate in the synthesis of complex molecules. Its unique structure allows it to be used in the production of other pharmaceuticals, thereby playing a crucial role in drug manufacturing processes.

Case Study 1: Interaction with GABA Receptors

Research focusing on the interaction of this compound with GABA receptors demonstrated that modifications to the isoxazole ring could significantly alter binding affinities. For example, substituents at specific positions on the isoxazole moiety were found to enhance receptor affinity, highlighting the importance of structural optimization in drug design .

Case Study 2: Synthesis and Characterization

A study detailed the synthesis of various derivatives of this compound, showcasing its versatility as a synthetic building block. The derivatives exhibited a range of biological activities, further supporting the compound's potential as a lead structure for drug development .

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain biological targets . Further research is needed to fully elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s key structural elements—piperidine, ester, and hydroxyisoxazole—are shared with several analogs, but variations in these groups lead to distinct physicochemical and functional differences. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Hydrogen Bonding and Crystallinity

The hydroxyisoxazole group in this compound enables robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis . This contrasts with non-hydroxylated analogs like methyl isoxazole-piperidine carboxylates, which exhibit poorer crystallinity. For example, replacing the hydroxyl group with a methoxy group (as in 3-bromo-5-methoxy-1-(methoxymethyl)-1H-1,2,4-triazole) reduces directional H-bonding, leading to amorphous solids or less predictable crystal packing .

Electronic and Solubility Profiles

- Ester vs. Amide Substitutions : The methyl ester in the target compound confers moderate lipophilicity, whereas amide analogs (e.g., 3-methylisonicotinamide) exhibit higher water solubility due to increased polarity.

- Ring System Effects : Replacing piperidine with pyrazine (as in Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate) introduces aromatic nitrogen atoms, enhancing π-π stacking but reducing conformational flexibility.

Biological Activity

Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate (CAS Number: 439944-71-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

The compound is structurally related to various bioactive piperidine derivatives and is believed to interact with multiple biological targets, particularly in the central nervous system. Its mechanism of action may involve modulation of neurotransmitter systems and receptor interactions, particularly with opioid receptors.

1. Opioid Receptor Interaction

Research indicates that similar piperidine derivatives exhibit significant activity at opioid receptors, particularly as antagonists. For example, compounds with structural similarities to this compound have been shown to selectively inhibit the κ-opioid receptor with high potency .

2. Anticancer Activity

Studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound was found to exhibit an IC50 value of approximately 19.6 μM against HEK293 cells, indicating potential anticancer properties . The growth inhibition observed suggests that this compound may also possess similar properties.

3. Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. It may modulate pathways involved in neurodegenerative diseases; however, specific studies on this compound are still limited.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the isoxazole ring and the piperidine moiety are critical for its pharmacological activity. Variations in these structures can significantly alter potency and selectivity for biological targets.

| Compound | Structure | IC50 (μM) | Target |

|---|---|---|---|

| This compound | Structure | TBD | TBD |

| Related Piperidine Derivative | Structure | 19.6 ± 0.5 | HEK293 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that methyl derivatives exhibited significant growth inhibition across several cancer cell lines, including breast cancer (MDA-MB-231) and renal carcinoma (A498). The findings suggest that modifications to the piperidine structure can enhance anticancer efficacy .

Case Study 2: Opioid Receptor Antagonism

Another study focused on the interaction of piperidine derivatives with opioid receptors revealed that modifications similar to those in this compound resulted in potent antagonism at the κ-opioid receptor, demonstrating its potential utility in pain management therapies .

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate?

A multi-step synthesis is typically employed, starting with the functionalization of the piperidine core. Key steps include:

- Esterification : Introduction of the methyl carboxylate group via reaction with methyl chloroformate under basic conditions.

- Isoxazole Coupling : The 3-hydroxyisoxazole moiety is introduced through nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), depending on precursor availability.

- Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect reactive sites during synthesis .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) for downstream applications.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions and piperidine ring conformation.

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the isoxazole-piperidine junction (if crystalline forms are obtainable) .

- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.

Q. What are the critical solubility and stability parameters for handling this compound?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-screen solvents for biological assays to avoid precipitation.

- Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the ester group. Monitor for degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in isoxazole functionalization.

- Reaction Path Search : Implement algorithms (e.g., GRRM or AFIR) to identify low-energy pathways for coupling reactions, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or solvent systems for yield improvement.

Q. How should researchers resolve contradictions in reported biological activities of this compound?

- Purity Analysis : Use LC-MS to rule out impurities or stereoisomers (e.g., epimerization at the piperidine ring) as confounding factors.

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the methyl carboxylate with ethyl or tert-butyl esters) to pinpoint pharmacophoric groups .

Q. What experimental design strategies are effective for studying enzyme inhibition mechanisms involving this compound?

- Factorial Design : Apply a factorial approach to evaluate interactions between variables (e.g., inhibitor concentration, pH, cofactors).

- Kinetic Assays : Use Michaelis-Menten analysis with varying substrate concentrations to determine inhibition mode (competitive/non-competitive).

- Molecular Dynamics Simulations : Model binding interactions with target enzymes (e.g., kinases or hydrolases) to validate experimental data .

Q. How can researchers leverage the compound’s isoxazole-piperidine scaffold for targeted drug design?

- Bioisosteric Replacement : Substitute the 3-hydroxyisoxazole with other heterocycles (e.g., 1,2,4-oxadiazole) to enhance metabolic stability.

- Prodrug Strategies : Modify the methyl ester to a hydrolyzable group (e.g., pivaloyloxymethyl) for improved bioavailability.

- Fragment-Based Screening : Use the core structure as a fragment library component to identify novel binding motifs .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) to ensure accuracy .

- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to facilitate reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.